molecular formula C21H31NO4 B14744429 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate CAS No. 617-18-5

4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate

Cat. No.: B14744429
CAS No.: 617-18-5
M. Wt: 361.5 g/mol
InChI Key: JICTXKWTWWUKEH-UHFFFAOYSA-N
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Description

4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate is a complex organic compound with a unique structure that includes a heptanoylamino group and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate typically involves multiple steps, starting with the preparation of the core cyclohepta-1,3,5-triene structure. This can be achieved through a series of cyclization reactions. The heptanoylamino group is introduced via an amide formation reaction, where heptanoic acid is reacted with an amine derivative under dehydrating conditions. The final step involves esterification to form the heptanoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl heptanoate apart is its unique combination of a cyclohepta-1,3,5-triene core with heptanoylamino and heptanoate groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

617-18-5

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(heptanoylamino)-7-oxocyclohepta-1,3,5-trien-1-yl] heptanoate

InChI

InChI=1S/C21H31NO4/c1-3-5-7-9-11-20(24)22-17-13-15-18(23)19(16-14-17)26-21(25)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,22,24)

InChI Key

JICTXKWTWWUKEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C(=O)C=C1)OC(=O)CCCCCC

Origin of Product

United States

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